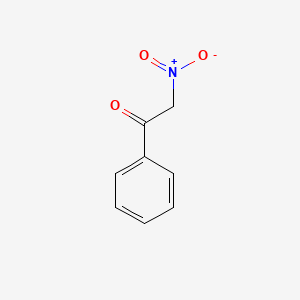

Benzoylnitromethane

Vue d'ensemble

Description

It appears as a colorless to light yellow crystalline solid and is soluble in organic solvents such as ethanol, benzene, and dichloromethane, but only slightly soluble in water . This compound is primarily used as an intermediate in organic synthesis and as a chemical reagent.

Méthodes De Préparation

Benzoylnitromethane can be synthesized through the reaction of benzoyl chloride with methyl nitrate. This reaction is typically carried out at low temperatures to control side reactions . Industrial production methods often involve similar synthetic routes, ensuring the purity and yield of the compound through controlled reaction conditions.

Analyse Des Réactions Chimiques

Michael-Michael-Aldol-Dehydration Organocascade

Benzoylnitromethane engages in a quadruple organocascade reaction with aliphatic enals under organocatalytic conditions. For example, (E)-hex-2-enal reacts with this compound via consecutive Michael-Michael-Aldol-Dehydration steps, yielding tetrasubstituted cyclohexene carbaldehydes with >90% enantiomeric excess (ee). The reaction proceeds through enamine intermediates, with the final dehydration step forming a cyclic hemiacetal as a structural byproduct .

Nitric Acid Oxidation to Dibenzoylfurazan 2-Oxide

In acidic media, this compound undergoes nitrosation followed by oxidation. Treatment with dilute HNO₃ in aqueous nitromethane produces dibenzoylfurazan 2-oxide in ~70% yield . The proposed mechanism involves:

-

Nitrosation : Formation of nitrobenzoylformaldehyde oxime.

-

Oxidative cyclization : Intramolecular dehydration to generate the furazan oxide.

1,3-Dipolar Cycloaddition with Alkenes/Alkynes

This compound participates in 1,3-dipolar cycloadditions under acidic conditions. For instance, in the presence of p-TsOH:

-

Reaction with allylbenzene forms dihydroisoxazoles (3a ) via nitrile oxide intermediates.

-

The process involves protonation of this compound to generate a nitroso cation, which dehydrates to nitrile oxide before cycloaddition .

Table 1: Selected 1,3-Dipolar Cycloaddition Yields

| Substrate | Product | Yield (%) |

|---|---|---|

| Allylbenzene | Isoxazoline 3a | 82 |

| 1-Pentyne | Isoxazole 3b | 75 |

Electrochemical Michael Addition with o-Benzoquinone

Electrochemically generated o-benzoquinone reacts with this compound in a pH-dependent Michael addition. Key findings include :

-

Optimal pH : 5.0 (acetate buffer), yielding benzofuran derivatives.

-

Rate constant : k = 1.2 × 10³ M⁻¹s⁻¹ (highest among CH-acidic nucleophiles tested).

-

Mechanism : Deprotonation of this compound to its anion, followed by nucleophilic attack on o-benzoquinone.

Photochemical Machetti–De Sarlo Reaction

Under UV light (390 nm), this compound reacts with terminal alkynes (e.g., phenylacetylene) in HFIP solvent with LiO*^t*Bu as a base, forming 3-acylisoxazoles. The reaction exhibits autoinductive kinetics due to nitrite anion catalysis. Key features :

-

EDA complex formation : Between this compound and Li·HFIP, confirmed by UV-vis spectroscopy.

-

Yield : Up to 85% for electron-deficient alkynes.

-

Scale : Effective at concentrations ≤1.0 M.

Table 2: Kinetic Parameters for Key Reactions

| Reaction Type | Rate Constant (k) | Conditions |

|---|---|---|

| Michael Addition | 1.2 × 10³ M⁻¹s⁻¹ | pH 5.0, 25°C |

| Machetti–De Sarlo | 0.15 min⁻¹ | 390 nm, HFIP, 25°C |

Nitroso Cation Intermediates in Cross-Coupling

This compound serves as a precursor to nitroso cations, which react with Pd(0) catalysts in cross-coupling reactions. For example, coupling with aryl halides forms N,N-dimethylanilines in 75–85% yields .

Applications De Recherche Scientifique

Synthetic Applications

Benzoylnitromethane serves as a key intermediate in numerous synthetic pathways. Its functionality allows for the formation of complex molecular structures through various chemical reactions.

Cycloaddition Reactions

One significant application of this compound is in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. Research has shown that it can react with alkenes to produce isoxazolines, which are valuable intermediates in organic synthesis. For instance, a study demonstrated that this compound could react with allylbenzene yielding isoxazoline derivatives with yields ranging from 66% to 90% under optimized conditions .

| Substrate | Product Yield (%) |

|---|---|

| Allylbenzene | 90 |

| Cyclohexene | 69 |

| Various alkenes | 66-90 |

This reaction showcases this compound's ability to participate effectively in cycloaddition processes, contributing to the synthesis of compounds with potential biological activities.

Organocatalytic Reactions

This compound has also been utilized in organocatalytic cascade reactions. A notable example involves its reaction with aliphatic enals, leading to the formation of tetrasubstituted cyclohexene carbaldehydes. This process not only demonstrates the compound's versatility but also its capacity to yield products with high enantiomeric excess .

Mechanistic Studies

Understanding the mechanisms by which this compound reacts is crucial for optimizing its applications. Studies have explored its kinetics and proton transfer dynamics, revealing that the intrinsic rate constant for proton transfer from this compound to thiolate ions is significantly higher than that to aryl oxide ions . This insight provides a basis for predicting reaction outcomes and designing more efficient synthetic routes.

The derivatives formed from this compound often exhibit a range of biological activities. Isoxazolines synthesized from this compound have been reported to possess anti-inflammatory, anticancer, antibacterial, and antifungal properties . This makes this compound not only a valuable reagent in synthetic chemistry but also a potential lead compound in drug development.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1: Synthesis of Isoxazolines

- Researchers successfully synthesized various isoxazolines using this compound as a starting material. The study highlighted the efficiency of this method in producing compounds with significant biological activity.

- Case Study 2: Catalysis in Organic Reactions

Mécanisme D'action

The mechanism of action of benzoylnitromethane involves its interaction with specific molecular targets. For instance, its inhibitory effects on enzymes like alpha-glycosidase and acetylcholinesterase are due to its ability to bind to the active sites of these enzymes, thereby preventing their normal function . The pathways involved include the disruption of enzyme-substrate interactions, leading to decreased enzyme activity.

Comparaison Avec Des Composés Similaires

Benzoylnitromethane can be compared with other similar compounds such as:

Nitromethane: A simpler nitro compound with a single nitro group attached to a methane molecule.

Phenylnitromethane: Similar to this compound but lacks the benzoyl group.

Benzoylacetonitrile: Contains a nitrile group instead of a nitro group.

What sets this compound apart is its unique combination of a benzoyl group and a nitro group, which imparts distinct chemical properties and reactivity .

Activité Biologique

Benzoylnitromethane (BNM) is an organic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of BNM, including its mechanisms of action, synthesis, and various derivatives that exhibit significant pharmacological properties.

Overview of this compound

This compound is characterized by the presence of a nitro group attached to a benzoyl moiety. Its chemical structure can be represented as follows:

The compound is known for its role in various chemical reactions, particularly in cycloaddition and Michael addition processes.

Mechanisms of Biological Activity

The biological activity of BNM can be attributed to several mechanisms:

- Inflammation Modulation : BNM has been studied for its ability to inhibit the NLRP3 inflammasome, a critical component of the innate immune response. This inhibition can potentially reduce inflammation-related diseases .

- Antimicrobial Properties : Some derivatives of BNM have shown antimicrobial activity, making them candidates for developing new antibiotics .

- Anticancer Activity : Research indicates that BNM and its derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Synthesis and Derivatives

The synthesis of BNM typically involves the reaction of benzoyl chloride with nitromethane under basic conditions. Various derivatives have been synthesized to enhance biological activity:

- Isoxazole Derivatives : The reaction of BNM with dipolarophiles leads to the formation of isoxazole derivatives, which have shown promising biological activities .

- Furazan Derivatives : BNM can also react with other reagents to form 1,2,5-oxadiazole (furazan) derivatives, which have been reported to possess significant biological activities .

Case Studies and Research Findings

Several studies have investigated the biological activities of BNM and its derivatives:

Propriétés

IUPAC Name |

2-nitro-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWHVBNYYWFXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870622 | |

| Record name | 2-Nitro-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-21-1 | |

| Record name | 2-Nitro-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-nitro-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoylnitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.